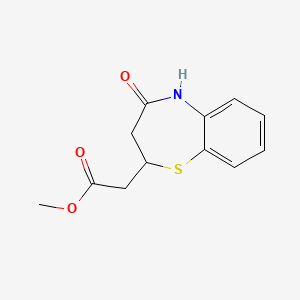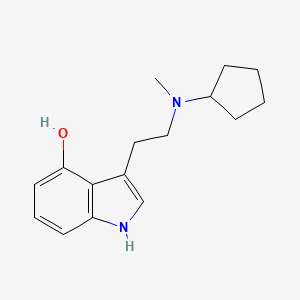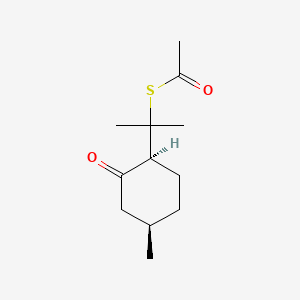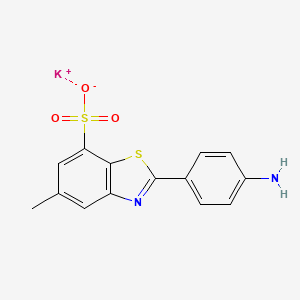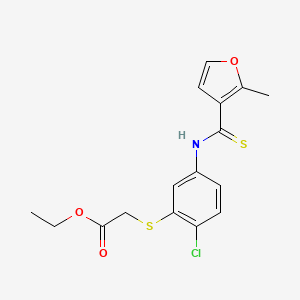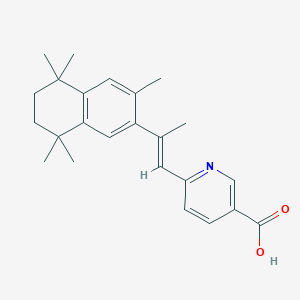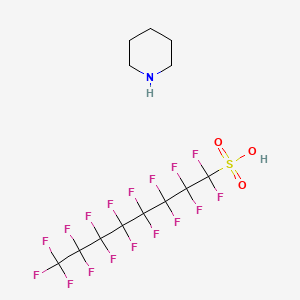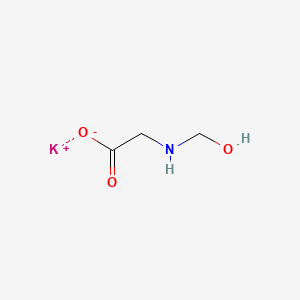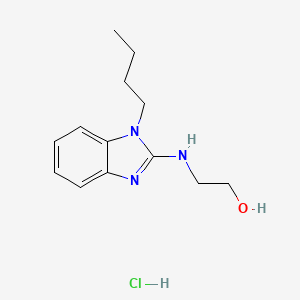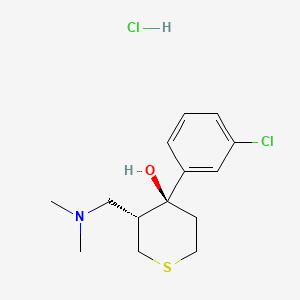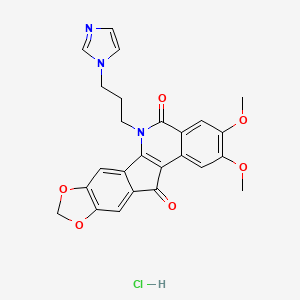
Indimitecan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indimitecan hydrochloride is a non-camptothecin topoisomerase I inhibitor. It belongs to the indenoisoquinoline class of compounds, which have been developed to overcome the limitations of traditional topoisomerase inhibitors like irinotecan and topotecan. These limitations include chemical instability, short plasma half-life, and severe side effects such as gastrointestinal toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indimitecan hydrochloride involves the strategic incorporation of carbohydrate moieties into the indenoisoquinoline system. This process aims to create structurally novel and potent topoisomerase I inhibitors. The synthetic route typically includes aromatic ring substitution with groups like 2,3-dimethoxy-8,9-methylene-dioxy or 3-nitro, which significantly impact antiproliferative and topoisomerase I inhibitory activities .
Industrial Production Methods: Industrial production of this compound involves the efficient preparation of advanced synthetic intermediates. These intermediates are then used to produce the final compound, which is currently under investigation in clinical trials .
Chemical Reactions Analysis
Types of Reactions: Indimitecan hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic potential.
Common Reagents and Conditions: The synthesis of this compound often involves reagents such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride. These reagents facilitate the formation of the indenoisoquinoline core structure under reflux conditions in methanol .
Major Products: The major products formed from these reactions include hydroxylated analogues of this compound, which have shown potent topoisomerase I inhibitory activity and antiproliferative effects in various cancer cell lines .
Scientific Research Applications
Indimitecan hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an anticancer agent due to its ability to inhibit topoisomerase I, leading to DNA damage and cell death in cancer cells. The compound has shown efficacy in treating cancers with deficiencies in homologous recombination repair pathways, such as BRCA1 and BRCA2-deficient cancers .
Mechanism of Action
Indimitecan hydrochloride exerts its effects by trapping topoisomerase I cleavage complexes, leading to the formation of DNA double-strand breaks. These breaks are lethal to cells undergoing replication or transcription. The compound selectively targets cancer cells with defects in DNA repair pathways, making it a promising candidate for combination therapies with PARP inhibitors .
Comparison with Similar Compounds
- Indotecan (LMP400)
- LMP744
- Irinotecan
- Topotecan
Comparison: Indimitecan hydrochloride is unique among topoisomerase I inhibitors due to its non-camptothecin structure, which provides greater chemical stability and reduced side effects compared to traditional camptothecin derivatives like irinotecan and topotecan. Additionally, this compound has shown higher efficacy in cancer cells with specific genetic deficiencies, making it a valuable addition to the arsenal of anticancer agents .
Properties
CAS No. |
915303-04-7 |
|---|---|
Molecular Formula |
C25H22ClN3O6 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |
InChI |
InChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H |
InChI Key |
VZCPAXRDLDYWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



